4-(Azetidin-1-yl)-3-methylaniline
Description
Properties
CAS No. |
344405-53-4 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3-methylaniline |
InChI |
InChI=1S/C10H14N2/c1-8-7-9(11)3-4-10(8)12-5-2-6-12/h3-4,7H,2,5-6,11H2,1H3 |
InChI Key |
IPDBDZJRQKUCII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 4 Azetidin 1 Yl 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone in the structural determination of 4-(Azetidin-1-yl)-3-methylaniline, offering precise insights into the hydrogen and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within the molecule. The analysis of chemical shifts, integration, and multiplicity provides a detailed map of the proton skeleton. For 4-(Azetidin-1-yl)-3-methylaniline, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the azetidine (B1206935) ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | ~6.5-7.2 | Multiplet | 3H |
| Azetidine CH₂ (adjacent to N) | ~3.9-4.1 | Triplet | 4H |
| Azetidine CH₂ (β to N) | ~2.3-2.5 | Quintet | 2H |
| Methyl CH₃ | ~2.1-2.3 | Singlet | 3H |
| Amine NH₂ | Broad Singlet | 2H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon backbone of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, attached to N) | ~145-150 |
| Aromatic C (quaternary, attached to methyl) | ~130-135 |
| Aromatic CH | ~110-130 |
| Azetidine CH₂ (adjacent to N) | ~50-55 |
| Azetidine CH₂ (β to N) | ~15-20 |
| Methyl CH₃ | ~17-20 |
Note: The chemical shifts are approximate and can be influenced by the solvent and measurement conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 4-(Azetidin-1-yl)-3-methylaniline, COSY would show correlations between the protons on the azetidine ring and between adjacent aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of 4-(Azetidin-1-yl)-3-methylaniline would exhibit characteristic absorption bands corresponding to its key structural features.
Vibrational Mode Assignments for Key Structural Features
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-N (Aromatic Amine) | Stretching | 1250-1360 |
| C-N (Azetidine) | Stretching | 1180-1280 |
Note: The exact wavenumbers can vary based on the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and for gaining further structural insights. The molecular weight of 4-(Azetidin-1-yl)-3-methylaniline (C₁₀H₁₄N₂) is 162.23 g/mol . biosynth.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 162. Subsequent fragmentation would likely involve the loss of the azetidine ring or the methyl group, leading to characteristic fragment ions.
| Ion | m/z (mass-to-charge ratio) | Possible Identity |
| [M]⁺ | 162 | Molecular Ion |
| [M - CH₃]⁺ | 147 | Loss of a methyl group |
| [M - C₃H₅N]⁺ | 107 | Loss of the azetidine ring |
Note: The relative intensities of the peaks can provide clues about the stability of the fragments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of a molecular formula, which is a fundamental step in the structural elucidation of a chemical compound.
For 4-(Azetidin-1-yl)-3-methylaniline, with a molecular formula of C₁₁H₁₆N₂, the theoretical exact mass can be calculated. However, no experimental HRMS data, such as a measured mass-to-charge ratio (m/z) and the corresponding mass accuracy in parts per million (ppm), have been reported in peer-reviewed literature or publicly accessible databases.
Table 1: Theoretical vs. Experimental HRMS Data for 4-(Azetidin-1-yl)-3-methylaniline
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| Theoretical Exact Mass | 176.13135 u |
| Experimental [M+H]⁺ | Data Not Available |
| Mass Accuracy (ppm) | Data Not Available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides definitive proof of a molecule's connectivity and stereochemistry.
A search for crystallographic information files (CIFs) or publications detailing the single-crystal X-ray diffraction of 4-(Azetidin-1-yl)-3-methylaniline did not yield any results. Consequently, definitive data on its atomic arrangement in the solid state is not available.
Table 2: Crystallographic Data for 4-(Azetidin-1-yl)-3-methylaniline
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Bond Lengths (Å) | Data Not Available |
| Bond Angles (°) | Data Not Available |
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The analysis of crystal packing reveals how molecules are arranged in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions.
As no crystallographic data for 4-(Azetidin-1-yl)-3-methylaniline has been published, an analysis of its potential polymorphism or a description of its crystal packing cannot be provided.
Elemental Analysis (Combustion Analysis) for Compositional Verification
Elemental analysis, or combustion analysis, is a technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition.
No published reports containing the results of an elemental analysis for 4-(Azetidin-1-yl)-3-methylaniline were found.
Table 3: Elemental Analysis Data for 4-(Azetidin-1-yl)-3-methylaniline
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 74.95 | Data Not Available |
| Hydrogen (H) | 9.15 | Data Not Available |
| Nitrogen (N) | 15.90 | Data Not Available |
Mechanistic Investigations and Reactivity Studies of 4 Azetidin 1 Yl 3 Methylaniline
Ring Strain Effects on Azetidine (B1206935) Reactivity and Bond Functionalization
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol) but more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol). rsc.org The reactivity of the azetidine ring in 4-(Azetidin-1-yl)-3-methylaniline is therefore profoundly influenced by this strain, which facilitates reactions involving ring-opening and functionalization.
The strain in the azetidine ring of 4-(Azetidin-1-yl)-3-methylaniline arises from bond angle distortion from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons and the trigonal pyramidal geometry for the nitrogen. This strain can be relieved through reactions that lead to the cleavage of one of the ring's C-N or C-C bonds. rsc.org Consequently, the azetidine moiety can act as a versatile synthetic handle, enabling the introduction of various functional groups that might be challenging to incorporate using other methods. rsc.orgresearchwithrutgers.com The presence of the 3-methylaniline substituent can further modulate this reactivity through electronic effects, influencing the ease of bond cleavage and the regioselectivity of ring-opening reactions.
| Ring System | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 27.7 |
| Azetidine | 25.4 |
| Pyrrolidine | 5.4 |
| Piperidine | 0 |
This table illustrates the comparative ring strain of azetidine and related saturated nitrogen heterocycles. rsc.orgresearchgate.net
Elucidation of Electron-Pushing Arrow Mechanisms for Key Transformations
Understanding the movement of electrons is fundamental to predicting the outcomes of chemical reactions. wikipedia.org For 4-(Azetidin-1-yl)-3-methylaniline, several key transformations can be rationalized using electron-pushing arrow mechanisms.
Protonation Pathways and Formation of Stabilized Carbocations on Azetidines
The nitrogen atom of the azetidine ring in 4-(Azetidin-1-yl)-3-methylaniline is basic and can be readily protonated by an acid. This protonation event is often the initial step in acid-catalyzed ring-opening reactions. nih.gov The lone pair of electrons on the nitrogen atom attacks a proton (H⁺), forming a positively charged azetidinium ion.
The resulting azetidinium ion is highly susceptible to nucleophilic attack due to the increased ring strain and the electron-withdrawing nature of the positive charge on the nitrogen. Cleavage of a C-N bond can lead to the formation of a stabilized carbocation. The regioselectivity of this cleavage is influenced by the substitution pattern. In the case of 4-(Azetidin-1-yl)-3-methylaniline, cleavage of the N-C bond can lead to a secondary carbocation, which can be stabilized by the adjacent aromatic ring.
Nucleophilic Attack and Subsequent Reactions on the Azetidine Nitrogen
The nitrogen atom of the azetidine ring, with its lone pair of electrons, acts as a nucleophile. youtube.com It can participate in reactions with various electrophiles. For instance, it can undergo N-alkylation or N-acylation. In these reactions, the lone pair on the nitrogen attacks the electrophilic center, leading to the formation of a new bond and a quaternary ammonium (B1175870) salt or an amide, respectively. rsc.org
These reactions are often facile due to the nucleophilicity of the nitrogen, although the steric hindrance around the nitrogen can play a role in the reaction rate. The resulting products can have significantly different properties and further reactivity compared to the parent molecule.
σ-N–C Bond Cleavage Reactions Driven by Ring Strain
The inherent ring strain of the azetidine ring makes the σ-N–C bonds susceptible to cleavage under appropriate conditions. rsc.org This cleavage is the cornerstone of many functionalization reactions of azetidines. The reaction can be initiated by the protonation of the nitrogen atom, as discussed earlier, or by the coordination of a Lewis acid.
Once the nitrogen is protonated or coordinated to a Lewis acid, a nucleophile can attack one of the α-carbon atoms, leading to the opening of the ring. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. For unsymmetrically substituted azetidines, the nucleophile generally attacks the less substituted carbon. magtech.com.cn In the context of 4-(Azetidin-1-yl)-3-methylaniline, the electronic influence of the aniline (B41778) ring would also play a crucial role in directing the regioselectivity of the ring-opening.
Role of Catalysis in Azetidine Functionalization and Transformations
Catalysis plays a pivotal role in expanding the synthetic utility of azetidines, allowing for a wide range of functionalization reactions to be carried out under mild and selective conditions. rsc.orgnih.gov Both Lewis acid and transition metal catalysis have been extensively employed for the activation and transformation of the azetidine ring. frontiersin.orgelsevierpure.com
Transition Metal-Catalyzed Processes (e.g., Palladium-mediated C(sp³)–H Amination)
Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, and this has been successfully applied to the synthesis and modification of azetidines. researchgate.netosi.lv Palladium-catalyzed intramolecular amination of C(sp³)–H bonds is a particularly efficient method for constructing azetidine rings. organic-chemistry.orgnih.govacs.org This process typically involves the use of a directing group to facilitate the C-H activation step.
While this is a method for the synthesis of the azetidine ring itself, palladium catalysis can also be employed for the functionalization of pre-existing azetidine scaffolds. For example, cross-coupling reactions can be used to introduce aryl or alkyl groups at specific positions on the azetidine ring. uni-muenchen.de In the context of 4-(Azetidin-1-yl)-3-methylaniline, palladium-catalyzed cross-coupling reactions could be envisioned to further functionalize either the aniline ring or potentially the azetidine ring, depending on the reaction conditions and the presence of suitable leaving groups. Recent advances have also demonstrated the use of dual copper and photoredox catalysis for the allylation of azabicyclo[1.1.0]butanes to access functionalized azetidines. dlut.edu.cn
| Catalytic Process | Metal | Application in Azetidine Chemistry |
| C(sp³)–H Amination | Palladium | Synthesis of azetidine rings |
| Cross-Coupling | Palladium, Nickel | Functionalization of the azetidine ring |
| Ring-Opening Aminolysis | Lanthanum | Synthesis of functionalized azetidines |
| Allylation | Copper/Photoredox | Synthesis of C3-quaternary azetidines |
This table summarizes some of the key catalytic processes used in the synthesis and functionalization of azetidines. frontiersin.orgorganic-chemistry.orgdlut.edu.cnnih.gov
Organocatalysis and Acid-Catalyzed Reactions in Azetidine Chemistry
The field of organocatalysis has provided mild and selective methods for the synthesis and functionalization of heterocyclic compounds, including azetidines. beilstein-journals.org Similarly, acid catalysis plays a crucial role in the manipulation of the azetidine ring.
Organocatalysis:
Organocatalysis offers a powerful tool for the construction and derivatization of the azetidine core, often proceeding with high enantioselectivity. While direct organocatalytic reactions involving 4-(azetidin-1-yl)-3-methylaniline are not explicitly reported, the principles can be applied to its potential transformations. For instance, chiral organocatalysts have been successfully employed in the synthesis of C2-functionalized azetidines from aldehydes. rsc.org This suggests that the azetidine ring in 4-(azetidin-1-yl)-3-methylaniline could potentially be synthesized or further functionalized using such methods.
The synthesis of diversely substituted N-aryl-2-cyanoazetidines has been achieved through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a base-induced ring closure, highlighting a pathway to substituted N-arylazetidines. organic-chemistry.org
Acid-Catalyzed Reactions:
Acid-catalyzed reactions are pivotal in the chemistry of azetidines, primarily facilitating ring-opening reactions due to the inherent ring strain of the four-membered heterocycle. rsc.orgrsc.org The basic nitrogen atom of the azetidine ring can be protonated by a Brønsted or Lewis acid, which activates the ring for nucleophilic attack. This process can lead to the formation of various functionalized acyclic amines. nih.gov
For example, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been shown to be effectively catalyzed by both Brønsted and Lewis acids. In this transformation, trifluoroacetic acid (TFA) and copper(II) triflate (Cu(OTf)₂) were found to be efficient catalysts, as detailed in the table below.
Table 1: Acid-Catalyzed Isomerization of a 3-Amido-2-phenylazetidine Derivative
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA (10) | 1,2-dichloroethane | 0.5 | 91 |
| 2 | Cu(OTf)₂ (10) | 1,2-dichloroethane | 0.5 | 93 |
Data adapted from a study on the isomerization of 3-amido-2-phenyl azetidines.
This type of acid-catalyzed rearrangement underscores the potential for similar transformations with 4-(azetidin-1-yl)-3-methylaniline, where the aniline moiety or an external nucleophile could participate in ring-opening or derivatization reactions under acidic conditions.
Mechanistic Insights into Azetidine Ring Opening and Derivatization
The reactivity of the azetidine ring is largely dictated by its strain, which is intermediate between that of aziridines and pyrrolidines. rsc.orgrsc.org This makes the ring susceptible to cleavage under various conditions, providing a versatile platform for the synthesis of substituted amines.
Azetidine Ring Opening:
The ring-opening of azetidines typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. In the case of N-arylazetidines like 4-(azetidin-1-yl)-3-methylaniline, the electronic properties of the aryl substituent can influence the regioselectivity of the ring-opening. The electron-donating nature of the amino and methyl groups on the phenyl ring would likely increase the electron density on the azetidine nitrogen, potentially affecting its protonation and the subsequent nucleophilic attack.
The ring-opening of azetidinium ions, formed by N-alkylation or protonation, with various nucleophiles has been studied and generally occurs in a stereoselective and regioselective manner. nih.gov The regioselectivity is governed by steric and electronic factors of the substituents on the azetidine ring.
Derivatization:
The chemical structure of 4-(azetidin-1-yl)-3-methylaniline offers multiple sites for derivatization. The primary amino group on the aniline ring is a key site for a wide range of chemical modifications.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides. For analytical purposes, derivatization with reagents like acetic anhydride (B1165640) can be employed to enhance detection in techniques such as NMR spectroscopy. nih.gov
N-Alkylation and N-Arylation: The aniline nitrogen can also undergo alkylation or arylation reactions, although these transformations might require specific catalytic systems to achieve selectivity over the azetidine nitrogen.
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.
Derivatization of the Azetidine Ring: The azetidine ring itself can be a target for derivatization. While the N-aryl bond is generally stable, reactions that proceed via quaternization of the azetidine nitrogen can lead to ring-opening or the introduction of substituents. The synthesis of new azetidine amino acid derivatives has been demonstrated through aza-Michael addition reactions, showcasing a method for the functionalization of the azetidine core. nih.govresearchgate.net
The derivatization of amino acids and other primary amines for analytical purposes often involves reagents that react with the primary amine functionality. mdpi.comsigmaaldrich.com Similar strategies could be applied to 4-(azetidin-1-yl)-3-methylaniline to create derivatives with altered physicochemical properties or for conjugation to other molecules.
Theoretical and Computational Chemistry Approaches for 4 Azetidin 1 Yl 3 Methylaniline
Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 4-(Azetidin-1-yl)-3-methylaniline. DFT methods can be employed to calculate a wide array of molecular properties and to map out potential reaction pathways. mdpi.com
A fundamental step in computational analysis is to determine the most stable three-dimensional structure of a molecule, known as its equilibrium geometry. Geometric optimization calculations using DFT systematically adjust the positions of the atoms until the configuration with the minimum energy is found. nih.gov For 4-(Azetidin-1-yl)-3-methylaniline, this process would define the precise bond lengths, bond angles, and dihedral angles of its ground state.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes:
Structural Confirmation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable state) and not a saddle point (a transition state). nih.gov
Spectroscopic Prediction: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. In studies of similar molecules like 4-Chloro-2-Methylaniline, DFT calculations have been shown to accurately predict vibrational wavenumbers, which, after scaling, align well with experimental values. mdpi.com
Illustrative Data for Geometric Parameters: The following table presents hypothetical, yet typical, optimized geometric parameters for a molecule like 4-(Azetidin-1-yl)-3-methylaniline, calculated using a DFT method such as B3LYP with a 6-31G(d,p) basis set.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(aromatic)-N(aniline) | ~1.40 Å |
| Bond Length | C(aromatic)-N(azetidine) | ~1.38 Å |
| Bond Length | N(azetidine)-C(azetidine) | ~1.48 Å |
| Bond Angle | C-N-C (azetidine ring) | ~90.0° |
| Dihedral Angle | Aromatic Ring - Azetidine (B1206935) Ring | ~20-40° |
| Note: This data is illustrative and not from a direct study on the title compound. |
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By calculating the potential energy surface (PES) of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. pharmaffiliates.com
For 4-(Azetidin-1-yl)-3-methylaniline, this analysis could be used to study reactions such as electrophilic aromatic substitution or N-alkylation. The calculations would reveal the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. pharmaffiliates.com This information is critical for understanding reaction kinetics and predicting the most likely reaction pathways and products under different conditions. pharmaffiliates.com
Molecular Orbital Theory (e.g., HOMO-LUMO) Analysis for Electronic Structure
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. libretexts.orgopentextbc.ca This approach is fundamental to understanding the electronic behavior of a compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. bldpharm.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.
The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govyoutube.com Analysis of the spatial distribution of the HOMO and LUMO in 4-(Azetidin-1-yl)-3-methylaniline would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen of the amino group, while the LUMO might be distributed over the aromatic system. bldpharm.com
Illustrative Frontier Orbital Data: This table shows representative energy values for a substituted aniline, calculated via DFT.
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -5.5 eV | Indicates electron-donating capability (nucleophilic) |
| LUMO | -0.8 eV | Indicates electron-accepting capability (electrophilic) |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity and good stability |
| Note: This data is illustrative and not from a direct study on the title compound. |
Electrostatic Potential Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. bldpharm.com The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative regions (red/yellow) indicate an excess of electrons and are susceptible to electrophilic attack.
Positive regions (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
Neutral regions (green) indicate areas of neutral potential.
For 4-(Azetidin-1-yl)-3-methylaniline, an MEP analysis would likely show a significant negative potential around the nitrogen atom of the primary amine group, making it a prime site for protonation or interaction with electrophiles. The azetidine nitrogen would also show negative potential. The aromatic protons and the amine hydrogens would correspond to regions of positive potential. bldpharm.com This detailed mapping of charge provides a clear and intuitive guide to the molecule's intermolecular interactions and chemical reactivity. alfa-chemical.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov
For 4-(Azetidin-1-yl)-3-methylaniline, MD simulations could be used to:
Explore Conformational Flexibility: Analyze the rotation around single bonds, such as the bond connecting the azetidine nitrogen to the aromatic ring, and the puckering of the azetidine ring itself.
Study Solvation: Simulate the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange themselves around the solute and affect its conformation and properties.
Analyze Intermolecular Interactions: In a simulation with multiple molecules, MD can model how they interact with each other, providing a basis for understanding the properties of the compound in its liquid or solid state.
These simulations are crucial for bridging the gap between a single-molecule theoretical picture and the macroscopic behavior of the chemical in a real-world environment. rsc.org
Synthesis and Advanced Characterization of Derivatives and Analogues of 4 Azetidin 1 Yl 3 Methylaniline
Structural Modifications of the Azetidine (B1206935) Ring System
The four-membered azetidine ring, while relatively stable, possesses significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity. rsc.org This inherent strain can be harnessed for various chemical transformations. rsc.orgrsc.org
Substituent Effects on Ring Stability and Reactivity Profiles
The stability and reactivity of the azetidine ring are highly dependent on the nature and position of its substituents. The ring strain makes azetidines susceptible to ring-opening reactions, which can be modulated by electronic and steric effects of the substituents. magtech.com.cnnih.gov
Azetidines are generally stable but may require activation by a Lewis acid or conversion to their quaternary ammonium (B1175870) salts to undergo ring-opening reactions. magtech.com.cn The regioselectivity of these reactions is largely governed by the electronic effects of the substituents. magtech.com.cn For instance, in nucleophilic ring-opening reactions, the nucleophile typically attacks the carbon atom adjacent to the nitrogen that is attached to electron-withdrawing groups like aryl, cyano, or carboxylate groups. magtech.com.cn This is because these groups can stabilize the transition state of the reaction. magtech.com.cn
Conversely, bulky or strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen in 2-alkylazetidines, a process controlled by steric hindrance. magtech.com.cn The stability of the azetidine ring can also be compromised under acidic conditions, leading to intramolecular ring-opening decomposition, particularly when a pendant nucleophilic group is present on a substituent. nih.gov
Table 1: Influence of Substituents on Azetidine Ring Reactivity
| Substituent Type | Effect on Ring | Controlling Factor | Typical Reaction |
| Electron-withdrawing (e.g., aryl, cyano) | Increased reactivity | Electronic | Nucleophilic ring-opening at the substituted carbon |
| Bulky alkyl groups | Increased reactivity at the less substituted carbon | Steric | Nucleophilic ring-opening at the less hindered carbon |
| Pendant nucleophilic groups | Decreased stability under acidic pH | Proximity and nucleophilicity | Intramolecular ring-opening decomposition |
This table summarizes general trends in azetidine reactivity based on substituent effects.
Incorporation of Spirocyclic or Fused Ring Systems
To explore novel chemical space and create more rigid three-dimensional structures, spirocyclic and fused ring systems incorporating the azetidine moiety have been synthesized. nih.govacs.orgnih.gov These complex architectures can be valuable in drug discovery as they can act as bioisosteres for more common saturated heterocycles. nih.govresearchgate.net
Spirocyclic Azetidines: The synthesis of spirocyclic azetidines has been achieved through various methods. One approach involves a two-step sequence starting from cyclic carboxylic acids to form azetidinones, which are then reduced to the corresponding spirocyclic azetidines. nih.gov Another strategy employs an enantioselective intramolecular C-C bond formation from isatin-derived diazo compounds, catalyzed by a chiral phase-transfer catalyst, to produce spirocyclic azetidine oxindoles. acs.org These methods allow for the creation of diverse spiro-3,2'-azetidine oxindoles, which combine two important pharmacophores. acs.org Recently, "angular" spirocyclic azetidines have been synthesized and investigated as potential bioisosteres for common six-membered heterocycles in drug discovery. nih.govresearchgate.net
Fused Ring Systems: The synthesis of fused azetidine ring systems can be accomplished through intramolecular C-H amination reactions. For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org Diversity-oriented synthesis (DOS) has also been employed to generate a wide array of fused, bridged, and spirocyclic ring systems from a densely functionalized azetidine core. nih.gov
Derivatization of the Aniline (B41778) Moiety
The aniline part of 4-(azetidin-1-yl)-3-methylaniline offers multiple points for derivatization, including the amino group and the phenyl ring. These modifications can significantly alter the molecule's properties.
Modifications at the Amino Group (e.g., Acylation, Alkylation)
The amino group of the aniline moiety is a key site for functionalization. Acylation and alkylation reactions are common methods to introduce a variety of substituents.
Acylation: The Friedel-Crafts acylation is a classic method for introducing an acyl group to an aromatic ring. In the context of the aniline moiety, the amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The acylation of anilines typically involves reaction with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.com
Alkylation: Similar to acylation, Friedel-Crafts alkylation can introduce alkyl groups to the aniline ring. youtube.com However, this reaction is often prone to polyalkylation and carbocation rearrangements. youtube.com More controlled alkylation can be achieved through other methods, such as enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters, catalyzed by transition metal complexes. rsc.org Derivatization of the amino group itself can also be achieved through silylation reactions, which can protect the functional group and increase the volatility of the compound for analytical purposes. thermofisher.com
Substituent Variation on the Phenyl Ring (e.g., Halogenation, Alkyl, Alkoxy)
Introducing various substituents onto the phenyl ring of the aniline moiety can systematically tune the electronic and steric properties of the molecule.
Halogenation, Alkylation, and Alkoxylation: Standard electrophilic aromatic substitution reactions can be employed to introduce halogens, alkyl, and alkoxy groups onto the phenyl ring. The position of these substituents will be directed by the existing amino and methyl groups. A palladium-catalyzed, directed C(sp³)–H arylation of azetidines at the C3 position has been developed, which provides access to stereochemically defined building blocks. acs.org This methodology can be used to introduce aryl groups with various substituents.
Table 2: Examples of Derivatization of the Aniline Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acid chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted aniline |
| Alkylation | Alkyl halide, Lewis acid | Alkyl-substituted aniline |
| aza-Friedel-Crafts Alkylation | Cyclic N-sulfonyl α-ketiminoesters, Ni(II) catalyst | α-Quaternary amino esters |
| Halogenation | Halogen, Lewis acid | Halogenated aniline |
| C-H Arylation | Aryl halide, Pd catalyst | Arylated azetidine |
This table provides a summary of common derivatization reactions for the aniline moiety.
Strategies for Constructing Dimeric and Polymeric Azetidine Systems
The development of dimeric and polymeric structures based on the 4-(azetidin-1-yl)-3-methylaniline scaffold can lead to materials with novel properties and applications.
The synthesis of dimeric structures can be envisioned through coupling reactions that link two monomeric units. For instance, oxidative coupling of the aniline moieties or reactions involving functional groups introduced on the phenyl ring could lead to dimeric compounds.
The construction of polymeric systems containing azetidine rings is an emerging area of research. The reactivity of the azetidine ring, driven by its strain, makes it a candidate for ring-opening polymerization. While specific examples for 4-(azetidin-1-yl)-3-methylaniline are not detailed in the provided context, general principles of azetidine polymerization can be considered. The polymerization can be initiated by various catalysts and can lead to polyamines with unique architectures. The properties of the resulting polymer would be highly dependent on the substituents present on the azetidine ring and the aniline moiety of the monomer.
Investigation of Structure-Property Relationships (excluding biological)
The relationship between the molecular structure of derivatives and analogues of 4-(azetidin-1-yl)-3-methylaniline and their physicochemical properties is a critical area of research. These properties, including solubility, lipophilicity, and metabolic stability, are profoundly influenced by the nature and position of substituents on the core structure. Understanding these relationships is essential for the rational design of new compounds with tailored characteristics.
Azetidine-containing compounds, in particular, are of significant interest in medicinal chemistry. The incorporation of the four-membered azetidine ring is known to impart desirable physicochemical properties. researchgate.net Compared to their five- and six-membered nitrogen-containing heterocyclic counterparts, azetidines can offer increased three-dimensionality, improved metabolic stability due to enhanced structural rigidity, and lower lipophilicity. researchgate.net These modifications can significantly impact the molecular properties and interactions of the analogues. researchgate.net
Systematic modifications to the core structure of 4-(azetidin-1-yl)-3-methylaniline and its analogues have been explored to elucidate structure-property relationships. These studies often involve the synthesis of a series of compounds where specific substituents are varied, followed by the measurement of key physicochemical parameters.
For instance, the introduction of different functional groups can have a predictable impact on properties like melting point and chromatographic behavior (Rf value), which are indicative of intermolecular forces and polarity. A study on a series of azetidinone derivatives provided data on how varying substituents affects these physical constants.
Table 1: Physical Data of Synthesized Azetidinone Derivatives
| Compound | Molecular Weight | Yield (%) | Rf Value | Melting Point (°C) |
|---|---|---|---|---|
| Va | 316.74 | 69 | 0.43 | 266-268 |
| Vb | 376.79 | 72 | 0.59 | 220-225 |
| Vc | 332.74 | 68 | 0.72 | 272-274 |
| Vd | 359.81 | 78 | 0.53 | 282-284 |
| Ve | 310.73 | 84 | 0.64 | 216-218 |
| Vf | 344.79 | 76 | 0.74 | 253-255 |
| Vg | 306.04 | 85 | 0.77 | 265-257 |
| Vh | 362.77 | 78 | 0.80 | 238-240 |
| Vi | 351.18 | 78 | 0.58 | 243-245 |
| Vj | 351.18 | 76 | 0.67 | 234-235 |
| Vk | 268.70 | 85 | 0.63 | 212-214 |
Source: Adapted from Reference bepls.com
Quantitative structure-activity relationship (QSAR) studies on azetidinone derivatives have also provided insights into the electronic and steric factors that govern their properties. researchgate.net These studies often reveal that bulky substituents and the nucleophilicity of the molecule can be important determinants of its characteristics. researchgate.net
In another example, the synthesis and characterization of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one (B167674) derivatives from 6-aminouracil (B15529) highlighted the influence of different heteroatoms within a five-membered ring on the physicochemical properties of the resulting compounds. researchcommons.org The physical properties and yields of these derivatives were systematically tabulated, providing a basis for structure-property analysis. researchcommons.org
The systematic exploration of these derivatives and analogues, coupled with detailed characterization, continues to build a comprehensive understanding of the structure-property relationships within this class of compounds, guiding the future design of molecules with optimized physicochemical profiles.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Achievements for Azetidine-Aniline Compounds
The study of azetidine-aniline compounds is an expanding field within heterocyclic chemistry, largely propelled by the unique properties of the four-membered azetidine (B1206935) ring. Azetidines are valued in medicinal chemistry and organic synthesis due to their significant ring strain (approximately 25.4 kcal/mol), which allows for unique chemical reactivity. rsc.org This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, offering a balance of reactivity and handleability. rsc.orgrsc.org
Key achievements in the synthesis of azetidine-containing molecules include:
Intramolecular Cyclization: Methods such as the intramolecular aminolysis of epoxy amines, catalyzed by reagents like Lanthanum(III) triflate, have proven effective for creating the azetidine core. frontiersin.org
Metal-Catalyzed Synthesis: Palladium-catalyzed intramolecular amination of C-H bonds has been successfully used to form azetidines from appropriate amine substrates. organic-chemistry.org
[2+2] Cycloadditions: Photocycloaddition reactions, like the aza-Paternò-Büchi reaction, have been developed for synthesizing azetidine rings. rsc.org
Ring Expansion/Contraction: The transformation of aziridines or the contraction of pyrrolidinone derivatives provides alternative pathways to the azetidine scaffold. organic-chemistry.org
Anilines often serve as crucial starting materials or are incorporated into the final azetidine structure. organic-chemistry.orgjmchemsci.com For instance, N-arylation of β-amino alcohols with subsequent cyclization is a viable route to N-aryl azetidines. organic-chemistry.org The synthesis of azetidin-2-ones (β-lactams) from anilines and aldehydes via Schiff base formation and subsequent cycloaddition is a historical and foundational method in this field. jmchemsci.com These achievements provide a solid foundation for developing specific methodologies for compounds like 4-(azetidin-1-yl)-3-methylaniline.
Identification of Research Gaps and Unexplored Avenues in 4-(Azetidin-1-yl)-3-methylaniline Chemistry
Despite the progress in azetidine chemistry, a significant research gap exists concerning the specific compound 4-(Azetidin-1-yl)-3-methylaniline . There is a notable lack of published literature detailing its synthesis, characterization, and reactivity.
Key unexplored avenues include:
Optimized Synthesis: A dedicated, high-yield synthetic route for 4-(azetidin-1-yl)-3-methylaniline has not been reported. Establishing an efficient and scalable synthesis is the primary step required to enable further research.
Physicochemical Properties: Detailed characterization of its electronic, spectroscopic, and structural properties is necessary. For example, understanding the influence of the electron-donating methyl and azetidinyl groups on the aniline (B41778) ring's aromaticity and reactivity is crucial.
Reactivity Profile: The chemical behavior of this compound is largely unknown. Investigations into its susceptibility to electrophilic aromatic substitution, oxidation of the aniline nitrogen, and reactions involving the azetidine ring (e.g., ring-opening) are needed.
Conformational Analysis: The rotational barrier around the C-N bond connecting the aniline and azetidine rings and the puckering of the azetidine ring itself have not been studied. These conformational aspects could influence its interaction with biological targets or its properties in materials.
Prospective Avenues for Advanced Synthetic Methodologies and Chemical Transformations
Future research should focus on developing tailored synthetic strategies for 4-(azetidin-1-yl)-3-methylaniline and exploring its subsequent chemical transformations.
Advanced Synthetic Methodologies:
Direct N-Arylation: A promising approach would be the direct coupling of azetidine with a pre-functionalized aniline derivative, such as 4-fluoro-3-methylaniline (B1294958) or 4-bromo-3-methylaniline, using modern cross-coupling reactions (e.g., Buchwald-Hartwig amination).
From Substituted Propanediols: The alkylation of 3-methylaniline with a 1,3-dihalopropane derivative or a bis-triflate of a 2-substituted-1,3-propanediol offers a direct route to the N-substituted azetidine. organic-chemistry.org
Reductive Amination Strategies: A multi-step synthesis involving the reductive amination of a suitable keto-amine precursor followed by intramolecular cyclization could provide access to the target molecule.
Prospective Chemical Transformations:
Derivatization of the Aniline Moiety: The free amino group of the aniline ring is a handle for various transformations, such as diazotization followed by Sandmeyer reactions, acylation, or sulfonation, to create a library of novel compounds.
Azetidine Ring-Opening: The inherent strain of the azetidine ring can be exploited. Under appropriate acidic or catalytic conditions, nucleophilic ring-opening could lead to functionalized N-aryl propylamines, which are valuable synthetic intermediates. rsc.org
Potential for Novel Chemical Transformations and Materials Science Applications
The unique hybrid structure of 4-(azetidin-1-yl)-3-methylaniline suggests potential in both novel chemical synthesis and materials science.
Novel Chemical Transformations:
Strain-Release Polymerization: The azetidine ring could potentially undergo ring-opening polymerization, initiated by cationic or other triggers. The aniline moiety would be incorporated as a repeating unit, potentially leading to novel polyanilines with unique solubility and electronic properties.
Scaffold for Complex Molecules: The compound can serve as a versatile building block. The aniline nitrogen allows for the construction of more complex heterocyclic systems, such as benzodiazepines or quinolines, while the azetidine ring provides a three-dimensional structural element.
Materials Science Applications:
Conducting Polymers: Aniline is a precursor to polyaniline, a well-known conducting polymer. taylorandfrancis.com The incorporation of the 4-(azetidin-1-yl)-3-methyl substituent could modify the polymer's morphology, conductivity, and processability.
Dye Synthesis: The aniline core is a classic component of azo dyes. Diazotization of the aniline group and coupling with various aromatic partners could lead to new dyes whose properties (color, lightfastness) are modulated by the azetidine substituent.
Organic Electronics: The electron-donating nature of the substituents on the aniline ring could make this molecule a candidate for use as a hole-transporting material or as a component in organic light-emitting diodes (OLEDs) or perovskite solar cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Azetidin-1-yl)-3-methylaniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where azetidine reacts with a halogenated 3-methylaniline precursor (e.g., 4-chloro-3-methylaniline). Optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 azetidine:precursor). Catalytic bases like K₂CO₃ enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing 4-(Azetidin-1-yl)-3-methylaniline, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the azetidine ring protons (δ 2.8–3.5 ppm, multiplet) and methyl group (δ 2.3 ppm, singlet). Aromatic protons appear as distinct doublets (δ 6.5–7.2 ppm) .
- IR : N-H stretching (3350–3450 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine and azetidine groups .
- Mass Spectrometry : Molecular ion peak at m/z 148.21 (C₁₀H₁₄N₂) and fragmentation patterns (e.g., loss of azetidine ring) validate the structure .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic structure of 4-(Azetidin-1-yl)-3-methylaniline and its reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron density distribution, highlighting the nucleophilic amine group and the electron-deficient aromatic ring. Frontier molecular orbital analysis (HOMO-LUMO gaps) quantifies reactivity, guiding predictions for substitution reactions or ligand design in catalysis .
Q. What strategies resolve discrepancies in crystallographic data when determining the structure of azetidine-containing anilines?
- Methodological Answer : Use SHELXL for refinement, focusing on resolving disordered azetidine ring conformations. Apply twin refinement (SHELXD) for twinned crystals and validate hydrogen bonding (N-H⋯N/O) via PLATON. Cross-check with spectroscopic data to resolve ambiguities in bond lengths or angles .
Q. How does the compound’s structure influence its interaction with biological targets, such as enzymes in biochemical assays?
- Methodological Answer : The azetidine ring’s constrained geometry enhances binding to enzyme active sites (e.g., peroxidases). In assays measuring hydrogen peroxide (H₂O₂), 3-methylaniline derivatives act as chromogenic substrates (e.g., EHSPT in 5’-NT assays), forming quinone dyes detectable at 550 nm. Structure-activity relationships (SAR) show that methyl substitution modulates electron-donating effects, affecting reaction kinetics .
Q. What are the best practices for analyzing the compound’s stability under varying pH, temperature, and oxidative conditions?
- Methodological Answer :
- HPLC : Monitor degradation products using a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
- Oxidative Stability : Use H₂O₂ or radical initiators (AIBN) in accelerated aging studies, followed by LC-MS to identify oxidation byproducts (e.g., nitro derivatives) .
Q. How can researchers design SAR studies to explore the azetidine ring’s role in modulating pharmacological activity?
- Methodological Answer : Synthesize analogs with varied ring sizes (e.g., pyrrolidine vs. azetidine) or substituents (e.g., 3-fluoro vs. 3-methyl). Test in vitro binding affinity (e.g., SPR or fluorescence polarization) and correlate with computational docking (AutoDock Vina). For example, replacing azetidine with piperazine in 4-(4-methylpiperazin-1-yl)aniline dihydrochloride alters solubility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
